3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
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Overview
Description
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, commonly known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Enantioselective Catalysis
Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of the arene sulfonyl group for high enantioselectivity. This showcases their potential in synthetic chemistry for achieving high yields and selectivities across a broad range of substrates, highlighting their application in the synthesis of enantiomerically pure compounds (Zhouyu Wang et al., 2006).
Antimicrobial and Antifungal Agents
Novel piperazine derivatives have been synthesized, demonstrating significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of piperazine-based compounds in the development of new antimicrobial agents, offering a pathway to address antibiotic resistance (B. Krishnamurthy et al., 2011).
Chelation and Complexation Chemistry
The sulfomethylation of piperazine and related macrocycles, leading to the formation of complex chelates, demonstrates the utility of such structures in the development of new chelating agents. These agents can be used in various applications, including medical imaging, drug delivery, and as ligands in coordination chemistry (J van Westrenen & A D Sherry, 1992).
Proton-Transfer Compounds
The study of proton-transfer compounds involving piperazine shows the importance of such structures in understanding hydrogen bonding and crystal engineering. This research provides insights into the design of materials with specific optical, electrical, or mechanical properties (Graham Smith et al., 2011).
Serotonin and Dopamine Receptors
Carboxamide and sulfonamide derivatives of piperazine have been identified as having high affinities for serotonin and dopamine receptors, indicating their potential as novel therapeutic agents for psychiatric disorders. This highlights the application of piperazine derivatives in the development of drugs targeting the central nervous system (C. Park et al., 2010).
Adenosine Receptor Antagonists
The development of adenosine A2B receptor antagonists based on piperazine-1-sulfonylphenylxanthines illustrates the potential of piperazine derivatives in the treatment of diseases mediated by adenosine receptors, such as inflammatory and cardiovascular diseases (T. Borrmann et al., 2009).
Metabolic Studies
Research on the metabolism of piperazine-carbodithioic acid derivatives in rats provides valuable information on the pharmacokinetics and potential toxicity of such compounds. This is crucial for the development of safe and effective drugs (Xiaomei Jiang et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth and replication of the bacteria at these concentrations.
properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-17-6-5-9-19(16-17)24-11-13-25(14-12-24)30(27,28)20-10-15-29-21(20)22(26)23-18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSIRMQCNJYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide |
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